

Potential off-target effects of BAY-958 in kinase assays

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Compound of Interest

Compound Name: BAY-958

Cat. No.: B605961

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BAY-958 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **BAY-958** in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **BAY-958** and its known selectivity profile?

A1: **BAY-958** is a potent inhibitor of the Positive Transcription Elongation Factor b (P-TEFb) complex, specifically targeting Cyclin-Dependent Kinase 9 (CDK9).[1][2] It has demonstrated high selectivity for CDK9, particularly within the CDK family of kinases.[1][3] This selectivity is a key feature, making it a valuable tool for studying transcriptional regulation.

Q2: I am observing unexpected inhibition in my kinase assay. Could this be an off-target effect of **BAY-958**?

A2: While **BAY-958** is highly selective for CDK9, off-target effects are possible, especially at higher concentrations.[3] If you observe inhibition of a kinase other than CDK9, it is recommended to perform a dose-response experiment to determine the IC50 value for the unexpected inhibition. A significantly higher IC50 value for the potential off-target compared to CDK9 would suggest an off-target effect. The successor to **BAY-958**, atuvaciclib, has shown

inhibitory activity against GSK-3 α and GSK-3 β , suggesting these as potential off-target kinases for **BAY-958** as well.[\[4\]](#)

Q3: How can I experimentally validate a potential off-target effect of **BAY-958**?

A3: To validate a suspected off-target effect, a systematic approach is recommended. This includes performing a dose-response curve to determine the potency of inhibition (IC50). Additionally, utilizing a structurally distinct inhibitor for the same suspected off-target kinase can help confirm if the observed phenotype is due to the inhibition of that specific kinase. A counterscreening or selectivity profiling assay against a broad panel of kinases is the most definitive way to identify off-target interactions.

Q4: My results with **BAY-958** are inconsistent. What are some common troubleshooting tips?

A4: Inconsistent results can arise from several factors. **BAY-958** has been noted to have low aqueous solubility and moderate permeability, which could affect its effective concentration in assays.[\[2\]](#)[\[3\]](#) Ensure complete solubilization of the compound in a suitable solvent like DMSO before diluting it in your assay buffer. It is also crucial to include appropriate positive and negative controls in your experiments. For cellular assays, the antiproliferative effects can vary between cell lines, as seen with HeLa and MOLM-13 cells.[\[3\]](#)

Quantitative Data

Table 1: In Vitro Inhibitory Activity of **BAY-958**

Target Kinase	IC50 (nM)	Assay Panel	Reference
CDK9/CycT1	11	In-house	[1]
CDK9/CycT1	5	Millipore	[1]

Table 2: Selectivity Profile of **BAY-958** within the CDK Family

Kinase	Selectivity vs. CDK9	Assay Panel	Reference
CDK2	98-fold	In-house	[1]
Other CDKs	>90-fold	Millipore	[1]

Table 3: Antiproliferative Activity of **BAY-958**

Cell Line	IC50 (nM)	Reference
HeLa	1000	[3]
MOLM-13	280	[3]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of **BAY-958** against a specific kinase.

- Reagents and Materials:
 - **BAY-958** stock solution (e.g., 10 mM in DMSO)
 - Recombinant kinase
 - Kinase-specific substrate
 - ATP
 - Kinase assay buffer
 - 96-well plates
 - Detection reagent (e.g., ADP-Glo™, Lance® Ultra)
- Procedure:

1. Prepare a serial dilution of **BAY-958** in the kinase assay buffer.
2. Add the diluted **BAY-958** or vehicle control (DMSO) to the wells of a 96-well plate.
3. Add the recombinant kinase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
4. Initiate the kinase reaction by adding a mixture of the substrate and ATP.
5. Allow the reaction to proceed for the optimized duration (e.g., 60 minutes) at the optimal temperature for the kinase.
6. Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
7. Calculate the percent inhibition for each **BAY-958** concentration relative to the vehicle control.
8. Plot the percent inhibition against the logarithm of the **BAY-958** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Kinase Selectivity Profiling

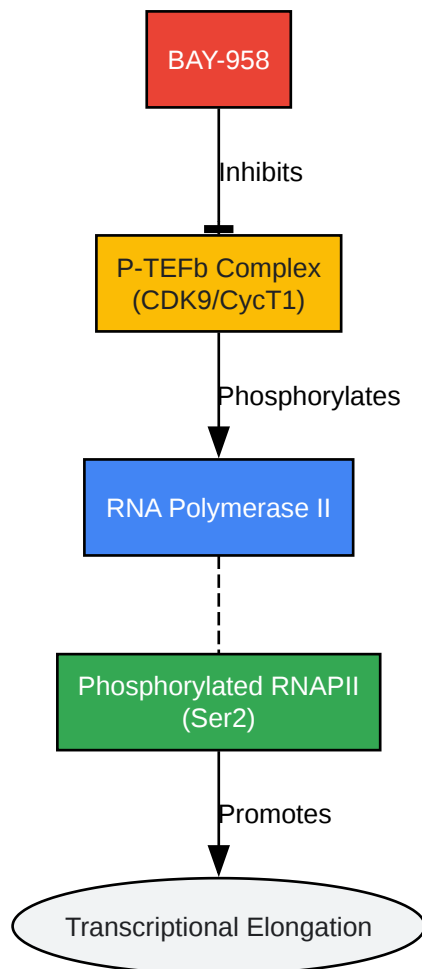
This protocol outlines a general approach for assessing the selectivity of **BAY-958** across a panel of kinases.

- Reagents and Materials:
 - **BAY-958** at a fixed concentration (e.g., 1 μ M)
 - A panel of recombinant kinases
 - Corresponding substrates for each kinase
 - ATP
 - Appropriate assay buffers for each kinase

- Multi-well plates
- Detection reagents
- Procedure:
 1. In separate wells of a multi-well plate, set up individual kinase reactions for each kinase in the panel.
 2. To one set of wells, add **BAY-958** at the fixed concentration. To a parallel set of wells, add the vehicle control.
 3. Add the respective recombinant kinases to the appropriate wells.
 4. Initiate the reactions by adding the corresponding substrate and ATP mixture.
 5. Incubate the reactions under optimal conditions for each kinase.
 6. Measure the activity of each kinase.
 7. Calculate the percent inhibition caused by **BAY-958** for each kinase in the panel.
 8. Identify kinases that show significant inhibition and consider them for further investigation with a full dose-response curve to determine their IC₅₀ values.

Visualizations

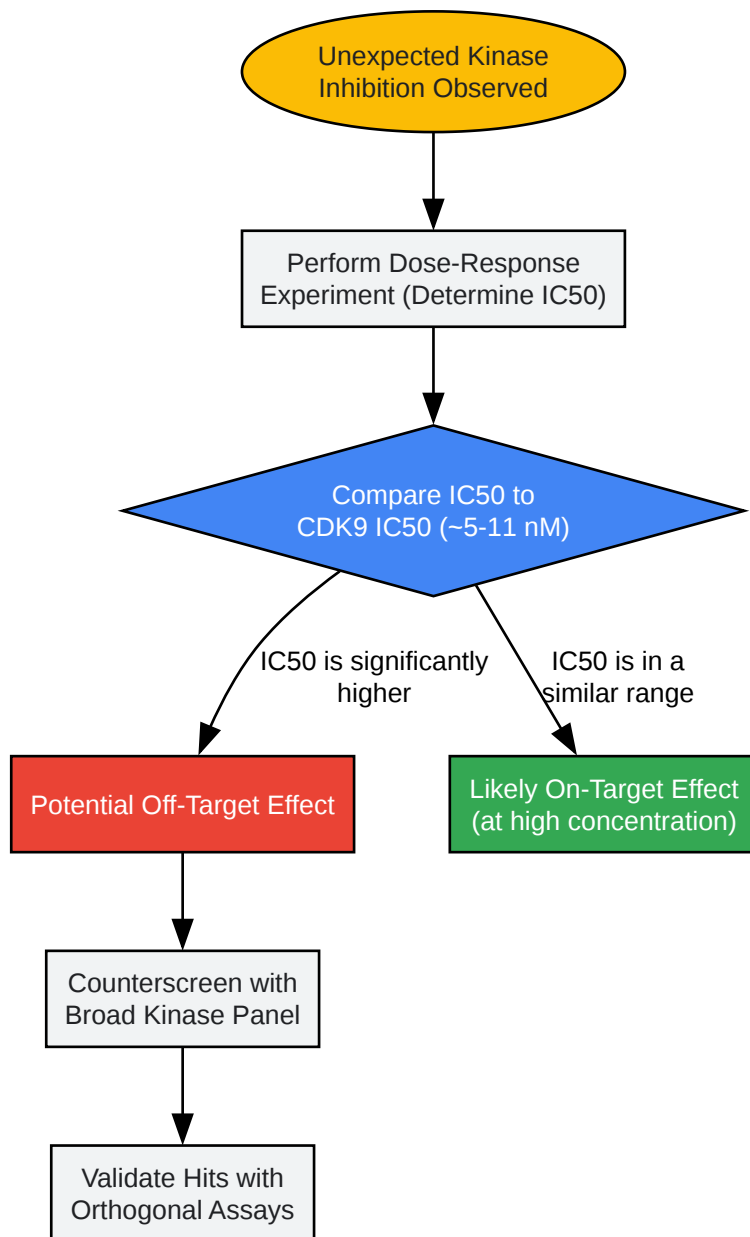
BAY-958 Primary Signaling Pathway



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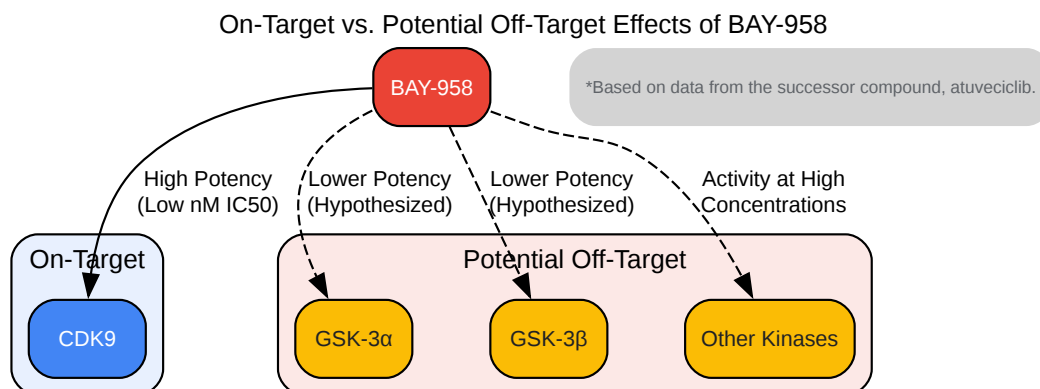
Caption: **BAY-958** inhibits the P-TEFb complex, preventing RNAPII phosphorylation and blocking transcriptional elongation.

Troubleshooting Unexpected Kinase Inhibition



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Caption: A workflow for investigating unexpected kinase inhibition by **BAY-958**.



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Caption: Relationship between **BAY-958**'s on-target and potential off-target activities.

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